molecular formula C12H23ClN2O B1333278 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide CAS No. 243963-39-5

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide

Cat. No. B1333278
M. Wt: 246.78 g/mol
InChI Key: RLCOAYIUIZYJOY-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide, otherwise known as CEDPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amide that is made up of a nitrogen atom and a carbon atom that is connected to a benzene ring. CEDPA is a cyclic amide that has been used in a variety of scientific research applications due to its unique properties. It has been used to study the mechanism of action of various biological compounds, the biochemical and physiological effects of compounds, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Analysis

  • A study described the preparation of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide and its reaction with sodium hydroxide to form 4,4-dimethyl-3-isoxazolidinone, a compound with potential applications in organic synthesis and pharmaceuticals (Yang Gui-qiu & Yu Chun-rui, 2004).
  • Another research highlighted the synthesis of a complex compound involving 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, demonstrating its potential for creating complex molecular architectures, which can be relevant in drug design and material science (Huang Ming-zhi et al., 2005).

Analytical Methods

  • A spectrophotometric method was developed to determine 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, indicating its importance in analytical chemistry for precise measurement and quality control in industrial applications (L. Shu, 2011).

Crystal Structure and Molecular Properties

  • The crystal structure of a compound containing the 3-chloro-2,2-dimethylpropanamide moiety was determined, which is crucial for understanding the molecular geometry and potential interactions in biochemical systems (S. Yalcin et al., 2012).
  • Research on 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, related to 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide, provided insights into the hydrogen-bonding capabilities and potential pharmaceutical applications of these compounds (S. Yalcin et al., 2012).

Potential for Drug Development

  • A study demonstrated the synthesis of novel compounds including the 3-chloro-2,2-dimethylpropanamide group, which could be explored for developing new pharmacological agents (K. Kobayashi et al., 2009).

Versatility in Organic Synthesis

  • Research has shown that 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide can be a versatile reagent in organic synthesis, used to create a variety of compounds with potential therapeutic properties (Lionel Cheruzel et al., 2011).

properties

IUPAC Name

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-4-15-7-5-6-10(15)8-14-11(16)12(2,3)9-13/h10H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCOAYIUIZYJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379227
Record name 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide

CAS RN

243963-39-5
Record name 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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